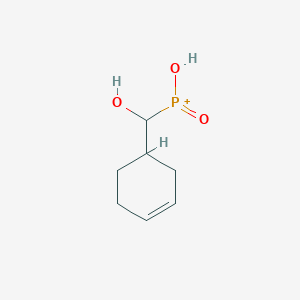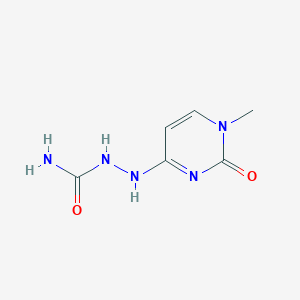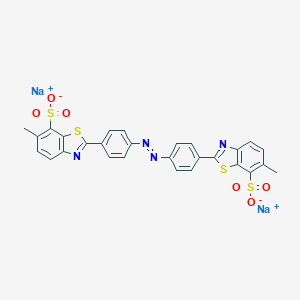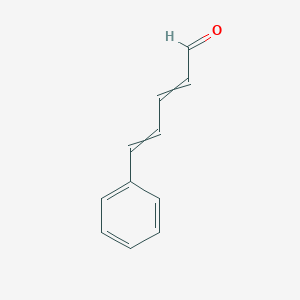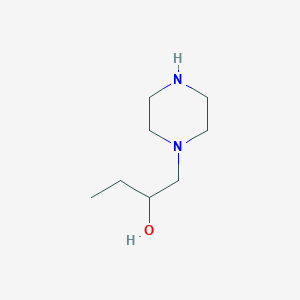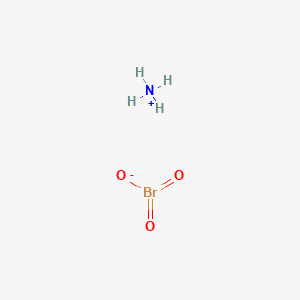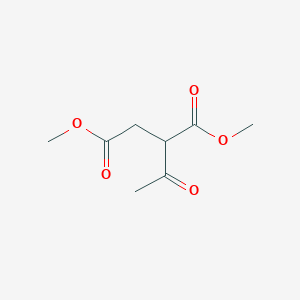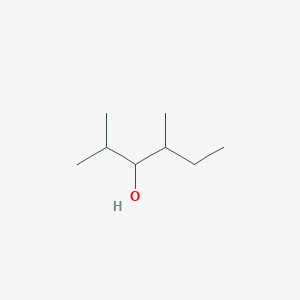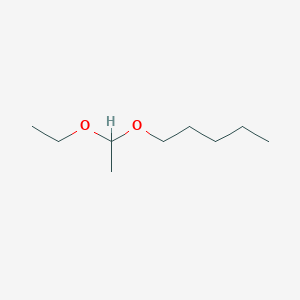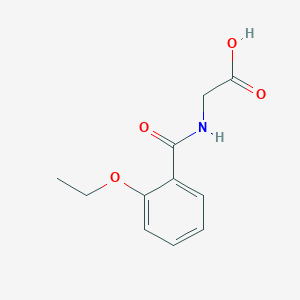
Strontium silicide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium silicide is a binary compound composed of strontium and silicon. It is known for its unique properties, including high-temperature stability, low electrical resistivity, and corrosion resistance. These characteristics make it a valuable material in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Strontium silicide can be synthesized through several methods, including:
Solid-State Reaction: This involves heating strontium and silicon powders at high temperatures in an inert atmosphere to form this compound.
Chemical Vapor Deposition: This method involves the reaction of strontium and silicon precursors in a vapor phase to deposit this compound on a substrate.
Laser-Molecular Beam Epitaxy: This technique uses laser ablation of strontium and silicon targets to form a thin film of this compound on a silicon substrate.
Industrial Production Methods: Industrial production of this compound typically involves the solid-state reaction method due to its simplicity and cost-effectiveness. The reaction is carried out in a controlled environment to prevent contamination and ensure high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form strontium oxide and silicon dioxide.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: this compound can participate in substitution reactions where silicon atoms are replaced by other elements.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air at elevated temperatures.
Reducing Agents: Hydrogen or carbon monoxide at high temperatures.
Substitution Reagents: Various halogens or other reactive elements.
Major Products:
Oxidation: Strontium oxide and silicon dioxide.
Reduction: Elemental strontium and silicon.
Substitution: Compounds where silicon is replaced by another element.
Applications De Recherche Scientifique
Strontium silicide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other strontium-containing compounds.
Biology: Investigated for its potential use in biomedical applications due to its biocompatibility.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-temperature resistant materials, electronic components, and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism by which strontium silicide exerts its effects is primarily through its interaction with other materials at the molecular level. It can form stable bonds with silicon and other elements, which contributes to its high-temperature stability and low electrical resistivity. The molecular targets and pathways involved include the formation of silicide bonds and the stabilization of silicon-based structures.
Comparaison Avec Des Composés Similaires
- Calcium Silicide
- Barium Silicide
- Magnesium Silicide
Comparison:
- Calcium Silicide: Similar in structure but has different electrical and thermal properties.
- Barium Silicide: Higher density and different reactivity compared to strontium silicide.
- Magnesium Silicide: Lower density and different applications in the electronics industry.
This compound stands out due to its unique combination of high-temperature stability, low electrical resistivity, and corrosion resistance, making it a versatile material for various applications .
Propriétés
InChI |
InChI=1S/2Si.Sr/q2*-1;+2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKAKWDPPFFMSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si-].[Si-].[Sr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Si2Sr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12138-28-2, 12039-65-5 |
Source


|
| Record name | Strontium silicide (SrSi2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strontium disilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Strontium silicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-Thiabicyclo[6.1.0]non-4-ene](/img/structure/B75868.png)
![6-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B75860.png)
